2-Ethoxypropene
Overview
Description
Synthesis Analysis
2-Ethoxypropene can be prepared by liquid phase pyrolysis of 2,2-diethoxypropane, which itself is synthesized from acetone and triethyl orthoformate using ammonia chloride as a catalyst. This process yields 2-ethoxypropene with a relatively high overall yield of 64.8% (Li, 2001). Another method involves synthesizing 2-methoxypropene as an intermediate step, which can be adapted for 2-ethoxypropene synthesis by employing similar techniques (Shao-bo, 2009).
Molecular Structure Analysis
The structural analysis of similar compounds, like 2-phenoxypropenoic acid, provides insights into the molecular geometry that can be relevant for understanding 2-ethoxypropene's structure. These compounds typically exhibit planar molecular structures, with specific groups influencing the overall molecular geometry (Campbell et al., 1992).
Chemical Reactions and Properties
2-Ethoxypropene undergoes various chemical reactions, including nucleophilic substitutions and additions. For example, reactions with nucleophiles can transform ethyl 2-azidopropenoate into ethyl 2-aminopropenoate with ethoxy substituents, indicating the reactivity of similar ethoxy-containing compounds (Kakimoto et al., 1982).
Physical Properties Analysis
The physical properties of 2-ethoxypropene, such as boiling point, melting point, and solubility, are crucial for its handling and application in synthetic processes. While specific data on 2-ethoxypropene is scarce, the physical properties of closely related compounds can provide valuable context for its behavior in various solvents and temperatures.
Chemical Properties Analysis
2-Ethoxypropene's chemical properties, including reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are essential for its application in synthesis. Its reactions with organylthiols under kinetically controlled conditions exemplify its reactivity, leading to the formation of organylthio-substituted products (Keiko et al., 2001).
Scientific Research Applications
Selective Protection of Ketose Sugars and Oligosaccharides
2-Methoxypropene, a related compound, is used for selectively protecting ketose sugars and oligosaccharides, providing valuable synthesis tools in biological and industrial applications (Fanton, Gelas, & Horton, 1980).
Inhibitory Effect on Hepatic Tumorigenesis
Antioxidants like ethoxyquin and 2(3)-tert-butyl-4-hydroxyanisole, which are structurally related to 2-ethoxypropene, can inhibit hepatic tumorigenesis by scavenging active oxygen radicals, potentially useful in liver cancer prevention (Rao, Lalwani, Watanabe, & Reddy, 1984).
Transformation into Substituted Ethyl 2-Aminopropenoate
Ethyl 2-aminopropenoate can be transformed into 3-phenylthio or 3-ethoxy substituted variants by treating it with thiophenol or sodium (or lithium) ethoxide in ethanol (Kakimoto, Mariko, Kondo, & Hiyama, 1982).
Impact on Semen Quality in Workers
Long-term exposure to 2-ethoxyethanol may lower sperm count in workers, highlighting its potential occupational health risk (Ratcliffe et al., 1989).
Therapeutic Applications for Pulmonary Hypertension
2-Ethoxyestradiol is effective in attenuating pulmonary hypertension and vascular remodeling in male rats, suggesting potential therapeutic applications for this condition (Tofovic et al., 2008).
Microwave-Initiated Hydroamination
Microwave irradiation accelerates the hydroamination of 2-ethoxypropenal with secondary amines, leading to isomers with increased regioselectivity and yield (Keiko, Verochkina, & Larina, 2011).
Diels-Alder Reactions
2-ethoxyprop-2-enal dimethylhydrazone, prepared from 2-ethoxypropenal, participates in Diels-Alder reactions to form substituted tetrahydropyridines and 5-hydroxy-1, suggesting potential in synthetic chemistry (Keiko et al., 2006).
Kinetic and Thermodynamic Control in Synthesis
The synthesis of methylglyoxal thioacetals from 2-ethoxypropenal can be controlled kinetically and thermodynamically, yielding 1-ethoxy-1-organylthiopropanones under specific conditions (Keiko et al., 2001).
Configurational Assignment and Conformational Study
Methylglyoxal bisdimethylhydrazones derived from 2-ethoxypropenal exist as a mixture of EE and ZE isomers, showing stereochemical dependence on nitrogen lone pairs (Krivdin, Larina, Chernyshev, & Keiko, 2006).
Tunneling Effect in Decomposition Reactions
The tunneling effect plays a significant role in the identical rate constants ratio of 2,2-dimethoxypropane and 2,2-diethoxypropane decomposition reactions at low temperatures (Jiang, Li, Wu, & Han, 2005).
Safety And Hazards
2-Ethoxypropene is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
There are numerous experimental and computational studies available on the thermal decomposition reaction of vinyl ethers. Yet, studies on oxypropene compounds are few. They can be seen as vinyl ether–type molecules substituted with a methyl group on the vinyl carbon . Future research could delve into this area further.
properties
IUPAC Name |
2-ethoxyprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-4-6-5(2)3/h2,4H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGHEPDRMHVUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239065 | |
Record name | 2-Ethoxypropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxypropene | |
CAS RN |
926-66-9 | |
Record name | 2-Ethoxy-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxypropene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxypropene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50239065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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